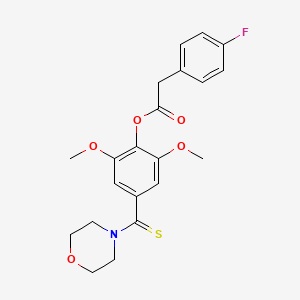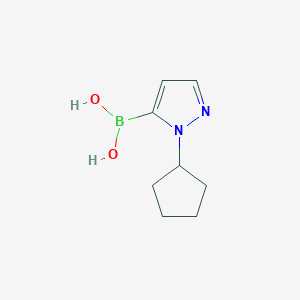
(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid is a boronic acid derivative with the molecular formula C₈H₁₃BN₂O₂ and a molecular weight of 180.01 g/mol . This compound is part of the aromatic heterocycles family and is primarily used for research purposes . Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes, followed by oxidation . The hydroboration process is rapid and proceeds with syn-selectivity, allowing for the formation of the corresponding alkyl or alkenylborane . The reaction conditions often involve the use of borane reagents such as BH₃·L, where L is a ligand .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often utilize large-scale hydroboration techniques. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, hydrogen gas for reduction, and oxidizing agents such as hydrogen peroxide for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid involves its ability to form stable complexes with various molecular targets. Boronic acids are known to interact with diols and other nucleophiles, forming reversible covalent bonds . This property makes them useful in drug design and as enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in Suzuki coupling and copper-catalyzed azidation.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Utilized in the stereoselective preparation of inhibitors.
1-Methylpyrazole-4-boronic acid pinacol ester: Known for its use in the synthesis of selective inhibitors.
Uniqueness
(1-Cyclopentyl-1H-pyrazol-5-YL)boronic acid is unique due to its specific structure, which allows for selective interactions with various molecular targets. Its cyclopentyl group provides additional steric hindrance, potentially enhancing its selectivity and stability in chemical reactions .
Properties
Molecular Formula |
C8H13BN2O2 |
|---|---|
Molecular Weight |
180.01 g/mol |
IUPAC Name |
(2-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
InChI Key |
QRLOATHAKIQZLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=NN1C2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


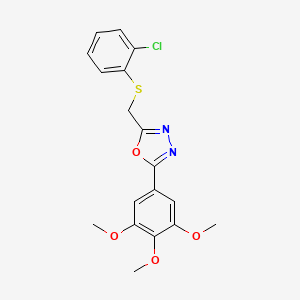

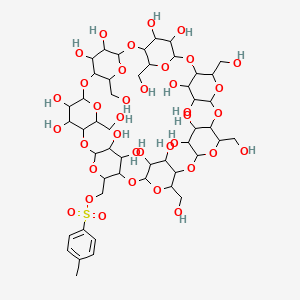
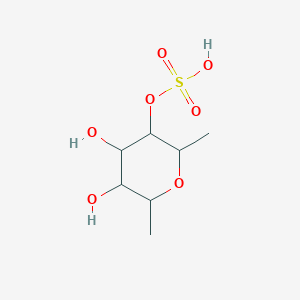
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12504180.png)
![N-cyclohexyl-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12504181.png)
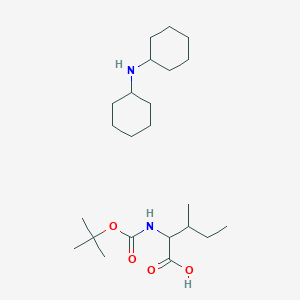
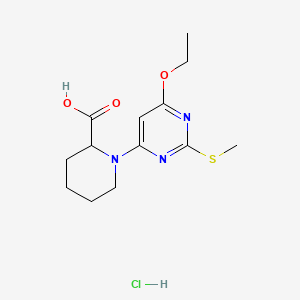
![(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B12504205.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)
![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)
![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)
